molecular formula C6H14N2O B114762 4-Methylpentanehydrazide CAS No. 140157-44-4

4-Methylpentanehydrazide

Cat. No. B114762
M. Wt: 130.19 g/mol
InChI Key: VOBMACGBVNTRGF-UHFFFAOYSA-N
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Description

4-Methylpentanehydrazide is a chemical compound with the formula C6H14N2O . It contains 22 bonds in total, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine . The molecule consists of 14 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of 4-Methylpentanehydrazide includes a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine .

Scientific Research Applications

1. Alcohol Metabolism Research

4-Methylpyrazole, a derivative of 4-Methylpentanehydrazide, has been investigated for its effects on alcohol metabolism. It is known as a selective inhibitor of alcohol dehydrogenase (ADH) and has been used to study various parameters of alcohol metabolism during intoxication. The research revealed a significant decrease in ethanol elimination rate and partial inhibition of the alcohol-induced increase in plasma acetate when pretreated with 4-Methylpyrazole (Sarkola, Iles, Kohlenberg-Mueller, & Eriksson, 2002).

2. Chemical Communication in Insects

3-Ethyl-4-methylpentanol, structurally related to 4-Methylpentanehydrazide, plays a crucial role in the mating behavior of certain ant species. It's a component of the queen sex pheromone of the European slave-making ant Polyergus rufescens, demonstrating the compound's importance in insect chemical communication (Castracani et al., 2008).

3. Safety Assessment in Fragrance Industry

4-Methylpentanoic acid, related to 4-Methylpentanehydrazide, has been evaluated for safety in various applications, including fragrances. This compound has been assessed for genotoxicity, reproductive toxicity, skin sensitization, and other health-related aspects, indicating its broader implications in product safety evaluations (Api et al., 2020).

4. Catalysis and Chemical Transformations

The acid-base properties of certain oxides used in catalysis have been studied with relevance to the conversion of 4-Methylpentan-2-ol, which is structurally related to 4-Methylpentanehydrazide. This research provides insights into the role of these compounds in industrial chemical transformations, particularly in the production of polymers with superior technological properties (Cutrufello et al., 2002).

5. Pharmaceutical Research

4-Methylpyrazole has been investigated for its potential in treating methanol poisoning. This research explores the compound's use in averting traditional treatments like ethanol infusion and highlights its clinical significance in the pediatric population (Brown, Shannon, Woolf, & Boyer, 2001).

6. Anticancer Drug Design

Research into podophyllotoxin analogues, involving bioisosteric replacement with pyrazole moieties, has shown promise in anticancer drug design. These compounds, related to 4-Methylpentanehydrazide, demonstrate potent antiproliferative and apoptosis-inducing properties, underscoring their potential in cancer treatment (Magedov et al., 2007).

properties

IUPAC Name

4-methylpentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(2)3-4-6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBMACGBVNTRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629433
Record name 4-Methylpentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpentanehydrazide

CAS RN

140157-44-4
Record name 4-Methylpentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen, a solution of 53.8 g (1.68 mol) of anhydrous hydrazine in 300 mL of methanol was cooled to 0° C. and treated with 186 g (1.4 mol) of methyl 4-methylvalerate. The reaction was allowed to warm to ambient temperature and stir overnight prior to stirring at reflux for 4 h. The reaction was concentrated in vacuo giving 166 g (93%) of 4-methylvaleric acid hydrazide as a colorless solid: 49–51° C.; NMR (CDCl3) δ 0.89 (d, J=7 Hz, 6H), 1.48–1.64 (m, 3H), 2.15 (t, J=7 Hz, 2H), 3.91 (br s, 2H), 6.94 (br s, 1H). A 7.86 g (60 mmol) sample of the hydrazide was dissolved in 50 mL of methanol and treated with 7.8 g (60 mmol) of ethyl iminovalerate under nitrogen. The reaction was stirred at reflux overnight and concentrated in vacuo. Purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (40:60) gave 9.6 g (82.%) of 3-butyl-5-isopentyl-1H-1,2,4-triazole as a colorless solid which melts close to ambient temperature: NMR (CDCl3) δ 0.81–0.90 (m, 9H), 1.25–1.40 (m, 2H), 1.47–1.74 (m, 5H), 2.70 (t, J=7 Hz, 4H); MS (FAB) m/e (rel intensity) 196 (100); HRMS. Calcd for M+H: 196.1814. Found: 196.1832.
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.157 g of (E)-2(R)-[1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-4-phenyl-3-butenyl]-2′-isobutyl-methylvalerohydrazide in 5 ml of dimethylformamide was treated at room temperature under nitrogen with 0.250 g of 2-[N-(9-fluorenylmethyloxycarbonyl)-4-piperidine]acetic acid and 0.132 g of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride. The mixture was stirred overnight at room temperature and evaporated. The residue was dissolved in ethyl acetate and washed with 5% aqueous citric acid solution, 5% aqueous sodium hydrogen carbonate solution, saturated sodium chloride solution, and then dried over anhydrous magnesium sulphate and evaporated to give 0.500 g of (E)-2(R)-[1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-4-phenyl-3-butenyl]-2′-isobutyl-2′-2-(N-(9-fluorenylmethyloxycarbonyl)-4-piperidyl)acetyl]-4-methylvalerohydrazide in the form of a clear oil.
[Compound]
Name
2-[N-(9-fluorenylmethyloxycarbonyl)-4-piperidine]acetic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a manner analogous to that described in Example 2, parts (iii)-(v), starting from 4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate and isobutylhydrazine and using trimethylsilyl trifluoromethanesulphonate in 1,4-dioxane instead of trifluoroacetic acid to deprotect the tertiary butyl ester there was obtained 2(R)-[3-(tetrahydro-2H-pyran-4-ylidene)-1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-propyl]-2′-isobutyl-2′-methanesulphonyl)-4-methylvalerohydrazide in the form of an off-white solid.
Name
4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpentanehydrazide
Reactant of Route 2
4-Methylpentanehydrazide
Reactant of Route 3
4-Methylpentanehydrazide
Reactant of Route 4
4-Methylpentanehydrazide
Reactant of Route 5
4-Methylpentanehydrazide
Reactant of Route 6
4-Methylpentanehydrazide

Citations

For This Compound
4
Citations
TV Kochikyan, EV Arutyunyan, VS Arutyunyan… - Russian Journal of …, 2008 - Springer
Alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide gave the corresponding 3-alkyl derivatives which …
Number of citations: 5 link.springer.com
R van der Vlag, H Guo, U Hapko, N Eleftheriadis… - European Journal of …, 2019 - Elsevier
… -(4-methylpentanoyl)hydrazineylidene)methyl)-1H-indole-2-carboxylate (9) This compound was synthesized according to synthetic procedure 2, starting with 4-methylpentanehydrazide …
Number of citations: 16 www.sciencedirect.com
CF Da Costa, AC Pinheiro… - Chemical biology & …, 2012 - Wiley Online Library
In this work, 17 new N‐acylhydrazone derivatives of amino acids have been evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv. The compounds …
Number of citations: 36 onlinelibrary.wiley.com
OR Abid, G Khatoon, M Arfan, I Sajid… - Journal of the …, 2017 - Wiley Online Library
Hydrazones 6a–6n were synthesized from different amino acids with various aldehydes under reflux in methanol/ethanol. The structures of synthesized compounds were ascertained by …
Number of citations: 3 onlinelibrary.wiley.com

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